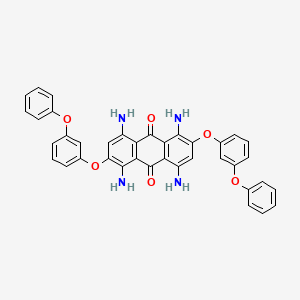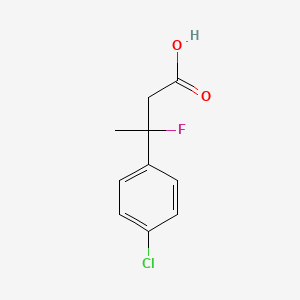
Diethyl 2-methoxy-3-oxosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methoxy-3-oxosuccinate is an organic compound that belongs to the family of oxoesters It is characterized by the presence of two ethyl ester groups, a methoxy group, and a keto group on a succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methoxy-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of diethyl oxalate with methoxyacetone in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an enolate intermediate, which then reacts with the methoxyacetone to form the desired product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methoxy-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-oxosuccinate.
Reduction: Formation of diethyl 2-methoxy-3-hydroxysuccinate.
Substitution: Formation of diethyl 2-substituted-3-oxosuccinate derivatives.
Scientific Research Applications
Diethyl 2-methoxy-3-oxosuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as an enzyme inhibitor or a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-methoxy-3-oxosuccinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of a methoxy group.
Diethyl 2-ethoxy-3-oxosuccinate: Similar structure but with an ethoxy group instead of a methoxy group.
Diethyl 2-cyano-3-oxosuccinate: Similar structure but with a cyano group instead of a methoxy group.
Uniqueness
Diethyl 2-methoxy-3-oxosuccinate is unique due to the presence of the methoxy group, which imparts different chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where the methoxy group plays a crucial role.
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
diethyl 2-methoxy-3-oxobutanedioate |
InChI |
InChI=1S/C9H14O6/c1-4-14-8(11)6(10)7(13-3)9(12)15-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
XDJKITMFBNRHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)
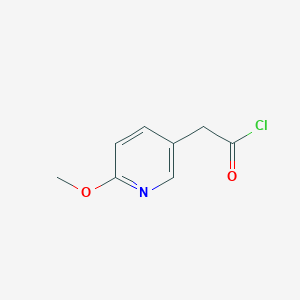


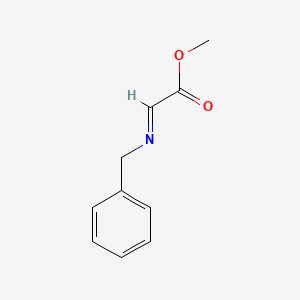
![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
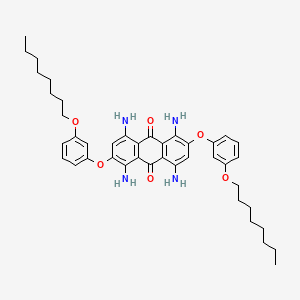

![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
